Sulfamic acid, (1,3-dioxobutyl)-

Description

Properties

CAS No. |

99911-45-2 |

|---|---|

Molecular Formula |

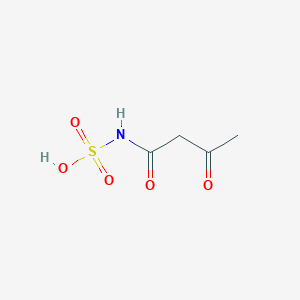

C4H7NO5S |

Molecular Weight |

181.17 g/mol |

IUPAC Name |

3-oxobutanoylsulfamic acid |

InChI |

InChI=1S/C4H7NO5S/c1-3(6)2-4(7)5-11(8,9)10/h2H2,1H3,(H,5,7)(H,8,9,10) |

InChI Key |

QXBGLCSYJYZBFK-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)NS(=O)(=O)O |

Canonical SMILES |

CC(=O)CC(=O)NS(=O)(=O)O |

Other CAS No. |

99911-45-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

Sulfamic Acid (H₃NSO₃):

- Structure: Contains a sulfonic acid (-SO₃H) and an amino (-NH₂) group.

- Acidity: Strong acid (pKa ~0.995), comparable to hydrochloric acid .

- Solubility: Highly soluble in water (2.15 g/cm³) and hygroscopic .

- Reactivity: Hydrolyzes slowly in water to ammonium bisulfate; reacts with nitrous acid to release nitrogen gas .

Sulfamic Acid, (1,3-Dioxobutyl)- (Hypothetical):

- Structure: Likely features a 1,3-dioxobutyl (acetylacetonate-like) group attached to the sulfamic acid core.

- Acidity: Expected to be weaker than sulfamic acid due to electron-donating effects of the dioxobutyl group.

- Solubility: Reduced water solubility compared to sulfamic acid due to the hydrophobic dioxobutyl moiety.

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2):

- Structure: Aromatic disulfonate with hydroxyl and sulfonate groups.

- Acidity: Sulfonate groups are strongly acidic (pKa < 1), but the hydroxyl group adds moderate acidity .

- Applications: Used in dyes and pigments, contrasting with sulfamic acid’s industrial cleaning roles .

Sulfamates (e.g., Therapeutic Derivatives):

- Structure: Sulfamic acid esters or salts (e.g., NH₂SO₃⁻).

- Reactivity: More stable in aqueous solutions than sulfamic acid, with applications in pharmaceuticals (e.g., HIV protease inhibitors) .

Table 1: Comparative Chemical Properties

| Compound | pKa | Solubility (Water) | Key Functional Groups | Stability in Water |

|---|---|---|---|---|

| Sulfamic Acid | ~0.995 | High (2.15 g/cm³) | -SO₃H, -NH₂ | Slow hydrolysis to NH₄HSO₄ |

| (1,3-Dioxobutyl)- Derivative* | ~2–3 (est.) | Moderate | -SO₃H, 1,3-dioxobutyl | Likely stable |

| Dipotassium 1,3-Disulphonate | <1 (sulfonate) | High | -SO₃⁻, -OH | Stable |

| Sulfamates | Varies | High | -SO₃⁻, ester/salt groups | High |

*Hypothesized based on structural analogs.

Table 2: Industrial and Functional Comparisons

| Compound | Key Applications | Unique Reactivity | Industrial Relevance |

|---|---|---|---|

| Sulfamic Acid | Descaling, metal finishing, catalysis | Reacts with NO₂⁻ to release N₂ | High (cleaning, chemicals) |

| (1,3-Dioxobutyl)- Derivative* | Hypothetical: Chelation, organic synthesis | Possible esterification/coordination | Niche (research phase) |

| Urea-Sulfamic Acid Complex | Sulfation of guar gum | SO₃ generation via S-N bond cleavage | Emerging (biopolymers) |

| Sulfonate ILs | Metal extraction, green chemistry | High solvation for oxides | Growing (metallurgy) |

Q & A

Basic: What are the optimal mechanochemical conditions for synthesizing (1,3-dioxobutyl)-sulfamic acid derivatives?

Methodological Answer:

Optimization involves varying sulfamic acid loading (5–25 mol%), ball milling speed (400–600 rpm), and reaction time (60–90 minutes). A Design of Experiments (DOE) approach identified 20 mol% sulfamic acid at 600 rpm for 90 minutes as optimal, yielding 88–98% efficiency. Reaction progress should be monitored via HPLC or TLC, and purity confirmed by melting point analysis and NMR .

Advanced: How can discrepancies in catalytic efficiency during sulfamic acid derivative recycling be resolved?

Methodological Answer:

Yield reduction (~12% after five cycles) may stem from acid loss (~8.5%) during filtration and solvent washing. To address this, implement mass balance tracking via gravimetric analysis and ICP-MS to quantify residual metal catalysts. Alternative recovery methods, such as immobilized sulfamic acid on silica gel, can mitigate losses .

Basic: What spectroscopic and structural techniques characterize the electronic properties of (1,3-dioxobutyl)-sulfamic acid?

Methodological Answer:

Combine X-ray/neutron diffraction (for charge density mapping) with FT-IR (sulfonamide N–H stretching at 3200–3400 cm⁻¹) and UV-Vis (π→π* transitions in the dioxobutyl moiety). Computational methods like DFT can validate experimental electron density deformation parameters .

Advanced: What strategies minimize side reactions in multicomponent syntheses using sulfamic acid derivatives?

Methodological Answer:

Control solvent polarity (e.g., ethanol/water mixtures) to stabilize intermediates. Use stoichiometric ratios (1:1.2 for amine:carbonyl components) and in situ monitoring via Raman spectroscopy to detect byproducts. Additives like molecular sieves can sequester water, suppressing hydrolysis .

Basic: How to design pH-dependent reactivity studies for sulfamic acid derivatives in aqueous systems?

Methodological Answer:

Employ pH-stat titration with real-time monitoring (pH 1.5–3.5 range). Correlate reaction rates (e.g., ester hydrolysis) with pH using kinetic modeling. Buffers like phosphate (0.1 M) maintain consistency, while ion chromatography quantifies sulfate byproducts .

Advanced: How do computational models validate charge distribution in sulfamic acid derivatives?

Methodological Answer:

Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Compare with experimental X-ray charge density data (e.g., bond critical points from Bader analysis). Discrepancies >5% warrant re-evaluation of crystallographic data or basis set selection .

Basic: What protocols ensure reproducibility in sulfamic acid-promoted reactions under ambient humidity?

Methodological Answer:

Conduct reactions in gloveboxes (RH <10%) or use desiccants (MgSO₄) in reaction vessels. Characterize hygroscopicity via dynamic vapor sorption (DVS) and validate stability through accelerated aging studies (40°C/75% RH for 48 hours) .

Advanced: How to reconcile conflicting data on the acid strength of sulfamic acid derivatives versus carboxylic acids?

Methodological Answer:

Use potentiometric titration (0.1 M NaOH) to determine pKa values in non-aqueous solvents (e.g., DMSO). Compare with ab initio calculations (COSMO-RS) for solvation effects. Discrepancies may arise from hydrogen bonding differences, requiring corrected activity coefficients .

Basic: What methodologies assess the thermal stability of (1,3-dioxobutyl)-sulfamic acid during synthesis?

Methodological Answer:

Perform thermogravimetric analysis (TGA) at 10°C/min under N₂. DSC identifies melting/decomposition points (>200°C). Isothermal studies at 150°C for 2 hours quantify degradation via HPLC purity checks .

Advanced: How can sulfamic acid derivatives be optimized for environmental metal chelation, and what analyses confirm efficacy?

Methodological Answer:

Simulate chelation (e.g., Ca²⁺/Fe³⁺) using Aspen Plus with NRTL activity models. Validate via ICP-OES for metal uptake and EXAFS for coordination geometry. Compare with citric acid controls to assess competitive binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.